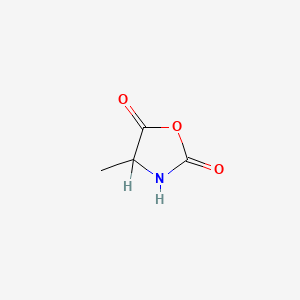

4-Methyloxazolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYCNJKAUROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922888 | |

| Record name | 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30291-41-9, 2224-52-4, 1192-73-0 | |

| Record name | 4-Methyl-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30291-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-4-Methyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030291419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyloxazolidine-2,5-dione: Synthesis, Properties, and Polymerization

Introduction

4-Methyloxazolidine-2,5-dione, commonly known in the scientific community as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound of significant interest in the fields of polymer chemistry and drug development.[1][2] With the CAS number 2224-52-4, this chiral molecule serves as a critical monomer for the synthesis of poly(L-alanine) and various polypeptides through ring-opening polymerization (ROP).[3][4] Its importance is underscored by its application as a key intermediate in the synthesis of pharmaceuticals like Glatiramer acetate, a treatment for multiple sclerosis.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and polymerization of this compound, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structure

While the systematic IUPAC name is (4S)-4-methyl-1,3-oxazolidine-2,5-dione, it is frequently referred to by a variety of synonyms which are important to recognize in literature and supplier catalogs.[4]

Synonyms:

-

L-Alanine N-carboxyanhydride (L-Ala-NCA)

-

(S)-4-Methyloxazolidine-2,5-dione

-

ALA-NCA

-

H-ALA-NCA

-

N-Carboxy-L-alanine anhydride

The molecular structure consists of a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and a methyl group at position 4, conferring chirality to the molecule.[1][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₅NO₃ | [4] |

| Molecular Weight | 115.09 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 92 °C | [5] |

| Density | 1.296 g/cm³ | [5] |

| Solubility | Very slightly soluble in DMSO (requires heating) | [5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the reaction of the parent amino acid, L-alanine, with a phosgene equivalent, typically triphosgene, in an anhydrous solvent.[5][6] This method, often referred to as the Fuchs-Farthing method, provides a practical route to this valuable monomer.[5]

Reaction Mechanism

The synthesis proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to yield the N-carboxyanhydride. The use of triphosgene is advantageous as it is a safer, solid alternative to gaseous phosgene.

Caption: Synthesis of this compound from L-Alanine.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of L-Ala-NCA using triphosgene.[5]

Materials:

-

L-Alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Ethyl acetate

-

0.5% Sodium Bicarbonate (NaHCO₃) ice-cold aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (e.g., 53.4 g, 0.180 mol) in dry THF (400.0 mL).

-

Stir the suspension and heat to 60 °C for 2 hours.

-

After the reaction period, continue to bubble nitrogen through the solution for 30 minutes to remove any residual HCl and phosgene.

-

Precipitate the product by adding the reaction solution to n-hexane (1000.0 mL) and store at -20 °C.

-

Remove the supernatant and collect the residue.

-

Dissolve the residue in ethyl acetate (200.0 mL).

-

Wash the organic phase twice with ice-cold water (100.0 mL each) and once with an ice-cold 0.5% NaHCO₃ aqueous solution (100.0 mL).

-

Dry the organic phase over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to obtain the final product, L-Ala NCA.

Yield: Approximately 77.5%.[5]

Chemical Reactivity and Ring-Opening Polymerization (ROP)

The reactivity of this compound is dominated by the strained five-membered ring containing two electrophilic carbonyl carbons (C2 and C5).[1] This makes it susceptible to nucleophilic attack, leading to ring-opening and subsequent polymerization. The ROP of NCAs is a cornerstone for the synthesis of polypeptides.[7]

Mechanisms of Ring-Opening Polymerization

There are two primary mechanisms for the ROP of NCAs: the "amine mechanism" and the "activated monomer mechanism".[1][8]

-

Amine Mechanism (Nucleophilic Attack): This is the most common mechanism when initiated by primary amines.[8] The amine nucleophilically attacks the C5 carbonyl carbon of the NCA, leading to ring opening and the formation of a carbamic acid intermediate. This intermediate then decarboxylates to generate a new terminal amine, which can then attack another NCA monomer, propagating the polymer chain.

Caption: The Amine Mechanism for NCA Polymerization.

-

Activated Monomer Mechanism: This mechanism is favored when using strong, non-nucleophilic bases (e.g., tertiary amines, alkoxides) as initiators.[1] The base deprotonates the N-H bond of the NCA, forming an NCA anion. This activated monomer then acts as the nucleophile, attacking another NCA monomer to initiate and propagate the polymerization.

Caption: The Activated Monomer Mechanism for NCA Polymerization.

Experimental Protocol for ROP of L-Ala-NCA

The following is a general protocol for the primary amine-initiated ROP of L-Ala-NCA to synthesize poly(L-alanine).

Materials:

-

L-Alanine N-carboxyanhydride (L-Ala-NCA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., Dioxane)

-

Primary amine initiator (e.g., benzylamine)

-

Anhydrous diethyl ether (for precipitation)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of L-Ala-NCA in anhydrous DMF. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

-

Add the primary amine initiator to the solution via syringe.

-

Stir the reaction mixture at room temperature. The reaction time can vary from hours to days depending on the desired molecular weight and reaction conditions.

-

Monitor the polymerization progress by techniques such as FT-IR (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).

-

Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like anhydrous diethyl ether.

-

Collect the precipitated poly(L-alanine) by filtration or centrifugation.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum.

Characterization

Monomer Characterization (this compound)

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.98 (s, 1H, NH), 4.48 (q, J = 7.0 Hz, 1H, CH), 1.33 (d, J = 7.1 Hz, 3H, CH₃).[9]

-

FT-IR: Characteristic anhydride C=O stretching bands around 1850 cm⁻¹ and 1790 cm⁻¹.

Polymer Characterization (Poly(L-alanine))

-

¹H NMR: The spectrum will show characteristic peaks for the polypeptide backbone and the alanine side chain.

-

FT-IR: Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, and disappearance of the NCA anhydride peaks. The secondary structure (α-helix vs. β-sheet) can also be inferred from the position of the amide I band.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, Đ) of the polymer.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture-induced polymerization.

Conclusion

This compound is a versatile and indispensable monomer for the synthesis of well-defined polypeptides. A thorough understanding of its properties, synthesis, and polymerization mechanisms is crucial for its effective utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound, enabling the development of novel polypeptide-based materials for a wide range of applications, from drug delivery to advanced biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 9. bio-protocol.org [bio-protocol.org]

(S)-4-Methyloxazolidine-2,5-dione chemical structure

An In-Depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)

Abstract

(S)-4-Methyloxazolidine-2,5-dione, more commonly known in the field as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a pivotal heterocyclic organic compound derived from the amino acid L-alanine. As a member of the Leuchs' anhydrides family, this chiral molecule serves as a highly valuable monomer for the synthesis of polypeptides and other enantiomerically pure substances.[1][2] Its high reactivity, driven by the strained anhydride ring, allows for controlled ring-opening polymerization (ROP) to produce poly(L-alanine) and complex block copolymers with tailored properties.[1][3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis methodologies, key reactions, and safety protocols associated with L-Ala-NCA, offering field-proven insights for its effective utilization in research and development.

Core Molecular Structure and Physicochemical Properties

(S)-4-Methyloxazolidine-2,5-dione is characterized by a five-membered oxazolidine ring containing two carbonyl groups at positions 2 and 5.[4] The chirality of the molecule is derived from its parent amino acid, L-alanine, conferring the (S)-configuration at the 4-position, which is crucial for the synthesis of stereoregular polypeptides.[4]

Caption: 2D representation of (S)-4-Methyloxazolidine-2,5-dione.

The inherent ring strain of the N-carboxyanhydride (NCA) moiety makes it susceptible to nucleophilic attack, which is the foundational principle of its polymerization. The molecule is a white to off-white crystalline solid that is highly sensitive to moisture, readily hydrolyzing back to L-alanine with the release of carbon dioxide.[1][4]

Table 1: Physicochemical Properties of (S)-4-Methyloxazolidine-2,5-dione

| Property | Value | Source(s) |

| IUPAC Name | (4S)-4-methyl-1,3-oxazolidine-2,5-dione | [5] |

| Synonyms | L-Alanine N-Carboxyanhydride, L-Ala-NCA, (S)-4-Methyl-2,5-oxazolidinedione | [2][6] |

| CAS Number | 2224-52-4 | [4][5] |

| Molecular Formula | C₄H₅NO₃ | [2][5] |

| Molecular Weight | 115.09 g/mol | [2][5] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | ~92 °C | [2][4] |

| Density | ~1.296 g/cm³ | [4][7] |

| Solubility | DMSO (Slightly, Heated) | [2] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [2][8] |

Synthesis of L-Alanine N-Carboxyanhydride

The synthesis of high-purity NCA monomers is paramount for achieving controlled polymerization and high molecular weight polypeptides.[3] Contaminants, particularly electrophilic species or residual acid, can act as unwanted initiators or cause premature chain termination.[3] The most established and direct method involves the phosgenation of the parent amino acid.

Causality Behind Experimental Choices

-

Phosgenating Agent : Gaseous phosgene is highly effective but extremely toxic.[9] A significantly safer and more common laboratory-scale alternative is triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[9] This approach avoids the handling of large quantities of toxic gas while achieving the same chemical transformation.

-

Solvent : Anhydrous tetrahydrofuran (THF) is a common solvent choice. Its ability to dissolve the reactants while remaining inert to the phosgenating agent is critical. The "anhydrous" specification is non-negotiable; NCAs are highly moisture-sensitive, and any water present will lead to immediate hydrolysis of the product.[1]

-

Temperature : The reaction is typically heated (e.g., to 60 °C) to ensure the complete conversion of the amino acid and to facilitate the cyclization step.[2]

-

Purification : Purification is as critical as the synthesis itself. The protocol involves precipitating the crude product in a non-polar solvent like n-hexane to remove soluble impurities. Subsequent washes with ice-cold water and a dilute bicarbonate solution are designed to remove any unreacted starting materials and, most importantly, residual HCl, which can problematically initiate polymerization.[2][3]

Phosgene-Free Alternatives

Concerns over the toxicity of phosgene and its derivatives have driven research into safer synthetic routes. A notable alternative involves the use of propane phosphonic acid anhydride (T3P) with Boc-protected amino acids, which generates non-toxic, easily removable byproducts and proceeds without epimerization.[10][11] Another innovative approach is the photo-on-demand synthesis using chloroform (CHCl₃) as a phosgene precursor under photo-irradiation, offering a light-controlled, convenient method.[9]

Experimental Protocol: Synthesis via Triphosgene

The following protocol is a self-validating system adapted from established methods for producing high-purity L-Ala-NCA.[2]

Step 1: Reaction Setup

-

Flame-dry a three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Allow the flask to cool to room temperature under a steady stream of dry nitrogen.

-

Suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (53.4 g, 0.180 mol) in 400 mL of anhydrous THF.

Step 2: Reaction

-

Stir the suspension and heat the mixture to 60 °C.

-

Maintain the temperature and continue stirring for approximately 2 hours. The suspension should gradually become a clear solution as the reaction progresses.

-

After 2 hours, stop heating and bubble dry nitrogen through the solution for 30 minutes to remove any excess phosgene and HCl gas.

Step 3: Product Isolation and Purification

-

Concentrate the reaction mixture under reduced pressure to obtain a crude solid/oil.

-

Precipitate the product by adding the concentrated solution to 1000 mL of cold n-hexane and store at -20 °C to maximize precipitation.

-

Decant the supernatant and collect the solid residue.

-

Dissolve the residue in 200 mL of ethyl acetate.

-

Wash the organic phase twice with 100 mL of ice-cold water and once with 100 mL of an ice-cold 0.5% NaHCO₃ aqueous solution. This step is critical for removing acidic impurities.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, L-Ala-NCA.

Caption: A generalized workflow for the synthesis and purification of L-Ala-NCA.

Core Reactivity and Applications

The primary utility of L-Ala-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polypeptides.[12] This reaction is a cornerstone of synthetic polymer chemistry for creating advanced biomaterials.

Ring-Opening Polymerization (ROP)

ROP of NCAs is a living polymerization technique, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. The polymerization can be initiated by various nucleophiles, most commonly primary amines.[2]

Mechanism:

-

Initiation : A nucleophile (e.g., a primary amine, R-NH₂) attacks the C5 carbonyl carbon of the NCA ring.

-

Ring-Opening : The ring opens to form a carbamate intermediate.

-

Decarboxylation : The unstable carbamate rapidly loses a molecule of CO₂, generating a new terminal amine group.

-

Propagation : This new amine group then acts as a nucleophile, attacking another NCA monomer and propagating the polymer chain.

This process repeats, adding one amino acid residue per cycle and releasing one molecule of CO₂. The result is a synthetic polypeptide with a protein-like backbone.[12]

Caption: Simplified schematic of the NCA ring-opening polymerization mechanism.

Applications in Drug Development and Materials Science

The polypeptides synthesized from L-Ala-NCA and other NCAs have a wide array of applications:

-

Drug Delivery : As building blocks for creating amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating therapeutic agents.[9]

-

Tissue Engineering : Forming biocompatible and biodegradable scaffolds that can support cell growth.[9]

-

Pharmaceuticals : L-Ala-NCA is a key intermediate in the synthesis of peptide-based drugs like Glatiramer Acetate (Copaxone®), a random co-polypeptide used to treat multiple sclerosis.[6][13]

-

Chiral Synthesis : It serves as a chiral building block for the synthesis of other complex, enantiomerically pure organic molecules.[2]

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of (S)-4-Methyloxazolidine-2,5-dione is essential for both experimental success and personal safety.

-

Hazards : The compound is classified as a skin, eye, and respiratory irritant. It can be harmful if swallowed or inhaled.[5] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Handling : All manipulations should be performed in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves, is mandatory.[14] Avoid creating dust and ensure all equipment is dry to prevent hydrolysis.[15]

-

Storage : Due to its moisture and thermal sensitivity, L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term stability, it should be kept in a freezer at or below -20°C.[2][8] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.[14]

Conclusion

(S)-4-Methyloxazolidine-2,5-dione is more than a simple derivative of L-alanine; it is a powerful and versatile monomer that bridges the gap between fundamental organic chemistry and advanced materials science. Its ability to undergo controlled ring-opening polymerization provides a direct and efficient route to synthetic polypeptides, enabling researchers to design and create novel biomaterials for a host of applications, from targeted drug delivery to regenerative medicine. A thorough understanding of its synthesis, purification, and handling is the critical foundation for harnessing its full potential in the laboratory and beyond.

References

-

Rivier, M., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(16), 6412-6416. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (S)-4-Methyloxazolidine-2,5-dione: Properties and Applications. Pharmaffiliates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-4-Methyloxazolidine-2,5-dione. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Retrieved from [Link]

-

Kramer, J. R., & Deming, T. J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Biomacromolecules, 11(12), 3668-3672. Retrieved from [Link]

-

Fuse, S., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. The Journal of Organic Chemistry, 87(21), 14136-14144. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Carboxyleucine Anhydride. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). L-Leucine N-carboxy anhydride. Retrieved from [Link]

-

Chemsrc. (n.d.). (S)-4-Methyloxazolidine-2,5-dione. Retrieved from [Link]

-

Angene Chemical. (2023). Safety Data Sheet - L-Serine N-Carboxyanhydride. Retrieved from [Link]

-

PMC Isochem. (n.d.). Ala-NCA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-4-isobutyloxazolidine-2,5-dione. PubChem Compound Database. Retrieved from [Link]

-

Synthonix. (n.d.). (S)-4-Methyloxazolidine-2,5-dione. Retrieved from [Link]

-

National Institutes of Health. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(9), 2333. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-4-Methyloxazolidine-2,5-dione. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2020). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved from [Link]

-

ChemRxiv. (2020). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. Retrieved from [Link]

-

Ling, J., & Shen, Z. (2017). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols, 12(1), 1-10. Retrieved from [Link]

-

MDPI. (2018). Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. Polymers, 10(11), 1234. Retrieved from [Link]

-

ACS Publications. (1966). 1,4-Addition-Type Ring-Opening Polymerization of 1,3-Oxazolidine-2-thiones. The Journal of Organic Chemistry, 31(5), 1439-1444. Retrieved from [Link]

-

Semantic Scholar. (2016). Cationic ring-opening polymerization of protected oxazolidine imines resulting in gradient copolymers of poly(2-oxazoline) and poly(urea). Retrieved from [Link]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. innospk.com [innospk.com]

- 5. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ala-NCA | PMC Isochem [pmcisochem.fr]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2224-52-4|(S)-4-Methyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]

- 9. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. biosynth.com [biosynth.com]

- 15. angenechemical.com [angenechemical.com]

Discovery and history of oxazolidine-2,5-diones

An In-Depth Technical Guide to the Discovery and History of Oxazolidine-2,5-diones

Abstract

Oxazolidine-2,5-diones, more commonly known in the field of polymer chemistry as α-amino acid N-carboxyanhydrides (NCAs), represent a cornerstone in the synthesis of polypeptides and advanced biomaterials. First discovered in the early 20th century, these highly reactive heterocyclic compounds have transitioned from a laboratory curiosity to an indispensable tool for chemists and materials scientists. This guide provides a comprehensive overview of the seminal discovery of NCAs, the evolution of their synthetic methodologies, and their pivotal role in the development of synthetic polypeptides. It further contextualizes oxazolidine-2,5-diones within the broader family of oxazolidinone scaffolds, including the medicinally significant 2,4-oxazolidinediones and 2-oxazolidinones, to provide a complete historical and chemical perspective for researchers and drug development professionals.

The Foundational Discovery: Hermann Leuchs and the Birth of NCAs

The journey of oxazolidine-2,5-diones began in 1906 with the pioneering work of German chemist Hermann Leuchs.[1][2] In a series of seminal publications, Leuchs reported the first synthesis of these compounds, which he aptly named N-carboxyanhydrides.[1] Today, they are often referred to as "Leuchs' anhydrides" in his honor.[3]

Leuchs's initial approach was elegant yet demanding. He prepared N-alkoxycarbonyl (e.g., ethoxycarbonyl or methoxycarbonyl) amino acid chlorides and subjected them to heating under a vacuum at temperatures between 50-70 °C.[1][3] This thermal treatment induced an intramolecular cyclization, eliminating an alkyl halide to yield the desired NCA.

Causality in Leuchs's Method: The brilliance of this method lies in the clever design of the starting material. The N-alkoxycarbonyl group served as a precursor to the N-carboxy portion of the anhydride, while the acid chloride provided the necessary reactivity for the ring-closure reaction. The application of heat and vacuum was critical to drive the reaction forward by removing the volatile alkyl halide byproduct, thereby favoring the formation of the cyclic product. However, the relatively high temperatures required were a significant drawback, often leading to the decomposition of the sensitive NCA products, a challenge that would be addressed by later chemists.[3]

Below is a diagram of the general structure of an α-amino acid N-carboxyanhydride (oxazolidine-2,5-dione).

Caption: Experimental workflow for the Fuchs-Farthing synthesis of NCAs.

Modern Refinements for Scalability and Purity

Recent research has focused on optimizing the Fuchs-Farthing method for large-scale production and enhanced purity. [2]Key improvements include:

-

Ambient Temperature Synthesis: Studies have shown that the slight exotherm upon mixing reagents is sufficient to drive the reaction to completion, eliminating the need for external heating and simplifying large-scale setups. [2]* Improved Purification: Simple filtration through diatomaceous earth (celite) has been demonstrated as a highly effective method for removing particulate contaminants, yielding highly pure NCAs suitable for producing well-defined block copolymers. [2]

The Gateway to Polypeptides: Ring-Opening Polymerization (ROP)

The true significance of Leuchs's discovery was its application in polymer chemistry. Oxazolidine-2,5-diones (NCAs) are ideal monomers for the synthesis of polypeptides via ring-opening polymerization (ROP). [4]This process is the most economical and efficient method for producing long polypeptide chains. [4] The ROP of an NCA is initiated by a nucleophile, such as a primary amine. The nucleophile attacks one of the carbonyl carbons (typically the C5 position), leading to the opening of the heterocyclic ring. This is followed by the loss of a molecule of carbon dioxide, resulting in the formation of a new peptide bond. [3]This process can be repeated, propagating the polymer chain.

n RCHNHC(O)OC(O) → [N(H)CH(R)CO)]n + n CO₂ [3] The choice of initiator is crucial as it dictates the characteristics of the resulting polypeptide, including its molecular weight and architecture. While primary amines are common, transition metal initiators have also been developed to afford greater control over the polymerization process, enabling the synthesis of complex block copolypeptides. [4]

Experimental Protocol: Synthesis of L-Leucine NCA via the Fuchs-Farthing Method

This protocol describes a representative synthesis of an NCA from an unprotected amino acid using triphosgene, a safer alternative to phosgene gas.

Objective: To synthesize L-Leucine N-carboxyanhydride.

Materials:

-

L-Leucine (finely ground and dried under vacuum)

-

Triphosgene (bis(trichloromethyl)carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

-

Standard glassware (round-bottom flask, condenser, dropping funnel), dried in an oven.

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the NCA.

-

Reagent Suspension: Suspend L-Leucine (1.0 eq) in anhydrous THF under a positive pressure of inert gas. The suspension should be stirred vigorously to ensure good mixing.

-

Triphosgene Addition: Dissolve triphosgene (0.4 eq) in anhydrous THF and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred L-Leucine suspension over 30-60 minutes. Rationale: Slow addition helps to control the reaction rate and the evolution of HCl gas.

-

Reaction: After the addition is complete, gently heat the reaction mixture to 50°C. The suspension will gradually become a clear solution as the amino acid is converted to the soluble NCA. The reaction can be monitored by the cessation of HCl gas evolution (which can be bubbled through an oil bubbler). The reaction is typically complete within 2-4 hours. Rationale: Heating increases the reaction rate and ensures full conversion of the starting material.

-

Purification - Initial: Once the reaction is complete, allow the solution to cool to room temperature. Filter the solution through a pad of celite to remove any insoluble impurities. Rationale: This step is critical for removing any unreacted amino acid salts that could interfere with polymerization.

-

Purification - Crystallization: Concentrate the filtrate under reduced pressure to about one-third of its original volume. Do not concentrate to dryness, as this can sometimes lead to premature polymerization. Add anhydrous hexane to the concentrated solution until the product precipitates out as a white solid. Rationale: NCA is soluble in THF but insoluble in hexane. This solvent/anti-solvent crystallization is an effective method for purification.

-

Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the white crystalline product by filtration, wash with cold anhydrous hexane, and dry under high vacuum. Store the purified NCA under an inert atmosphere at -20°C.

The Broader Oxazolidinone Family: A Tale of Different Isomers

The term "oxazolidinone" refers to a five-membered ring containing both nitrogen and oxygen, with a ketone group. While this guide focuses on the 2,5-dione isomer (NCA), two other isomers have carved out their own significant histories in medicine.

| Discovery/Milestone | Researcher/Company | Year | Significance |

| First Synthesis of NCAs | Hermann Leuchs | 1906 | Discovered α-amino acid N-carboxyanhydrides (oxazolidine-2,5-diones), enabling polypeptide synthesis. [1][2] |

| Fuchs-Farthing Synthesis | Farthing & Reynolds | 1950 | Developed a more direct and practical synthesis of NCAs using phosgene on unprotected amino acids. [1][2] |

| First Oxazolidinedione Anticonvulsant | 1946 | The 2,4-oxazolidinedione, Trimethadione, was introduced for treating absence seizures. [5] | |

| First Oxazolidinone Antibiotic | Pharmacia & Upjohn | 2000 | The 2-oxazolidinone, Linezolid, was approved by the FDA, creating a new class of antibiotics for resistant Gram-positive bacteria. [6][7] |

2,4-Oxazolidinediones: The Anticonvulsants

In the 1940s, a different isomer, the 2,4-oxazolidinedione, emerged as a new class of anticonvulsant drugs. [5]Trimethadione, introduced in 1946, was a key member of this class used to treat absence (petit mal) seizures. [5][8]Their discovery marked an important step in the pharmacological management of epilepsy, predating many modern antiepileptic drugs. [9]

2-Oxazolidinones: A New Class of Antibiotics

The 2-oxazolidinone scaffold is perhaps the most famous in modern medicine. In 2000, Linezolid was approved by the FDA, heralding the arrival of the first new class of antibiotics in decades. [6][7]Developed by Pharmacia & Upjohn, Linezolid is a potent synthetic agent effective against multidrug-resistant Gram-positive bacteria, including MRSA and VRE. [6][10]Its discovery was a landmark achievement in the fight against antimicrobial resistance.

Conclusion

The history of oxazolidine-2,5-diones is a compelling narrative of chemical innovation. From Hermann Leuchs's foundational discovery of N-carboxyanhydrides to the development of robust synthetic methods like the Fuchs-Farthing route, these reactive heterocycles have become indispensable. Their ability to undergo controlled ring-opening polymerization has provided scientists with a powerful tool to construct synthetic polypeptides with tailored structures and functions, driving advancements in fields from drug delivery to materials science. While distinct from their medicinally famous cousins—the 2,4-dione anticonvulsants and 2-one antibiotics—the oxazolidine-2,5-diones hold an equally important place in the history of chemistry as the fundamental building blocks of a vast world of synthetic protein mimics.

References

- Wikipedia. Amino acid N-carboxyanhydride. [URL: https://en.wikipedia.org/wiki/Amino_acid_N-carboxyanhydride]

- Lu, H., & Cheng, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.658971/full]

- Kramer, J. R., & Deming, T. J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/1748670X.2010.519382]

- Wikipedia. Anticonvulsant. [URL: https://en.wikipedia.org/wiki/Anticonvulsant]

- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. SpringerLink. [URL: https://link.springer.com/chapter/10.1007/12_2011_152]

- Zhang, D., et al. (2021). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Protocol Exchange. [URL: https://www.

- Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00415a]

- ResearchGate. (A) Syntheses of NCA monomers via Leuchs and Fuchs-Farthing routes... [URL: https://www.researchgate.net/figure/A-Syntheses-of-NCA-monomers-via-Leuchs-and-Fuchs-Farthing-routes-and-NTA-monomers-via_fig1_349906667]

- Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00415a]

- ResearchGate. Convenient and useful synthesis of N‐carboxyanhydride monomers through selective cyclization of urethane derivatives of α‐amino acids. [URL: https://www.researchgate.

- ResearchGate. Oxazolidinone scaffolds in drug discovery and development. [URL: https://www.researchgate.net/publication/368297073_Oxazolidinone_scaffolds_in_drug_discovery_and_development]

- ResearchGate. (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [URL: https://www.researchgate.

- Wikipedia. 2-Oxazolidinone. [URL: https://en.wikipedia.org/wiki/2-Oxazolidinone]

- Kudo, H., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05072]

- ResearchGate. Synthesis of oxazolidin-2-ones. [URL: https://www.researchgate.net/figure/Synthesis-of-oxazolidin-2-ones_fig1_264841961]

- Amato, B., et al. (2022). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407147/]

- Drugs.com. List of Oxazolidinedione anticonvulsants. [URL: https://www.drugs.com/drug-class/oxazolidinedione-anticonvulsants.html]

- Wikipedia. Oxazolidine. [URL: https://en.wikipedia.org/wiki/Oxazolidine]

- Organic Chemistry Portal. Oxazolidine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazolidines.shtm]

- Kombian, S. B., et al. (2013). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. Medical Principles and Practice. [URL: https://www.karger.com/Article/Abstract/346005]

- National Institutes of Health. Current Updates on Oxazolidinone and Its Significance. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538183/]

- Organic Chemistry Portal. Oxazolidinone synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazolidinones.shtm]

- National Institutes of Health. Oxazolidine-2,5-dione. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75136]

- Alfa Chemistry. CAS 2185-00-4 2,5-Oxazolidinedione. [URL: https://www.alfa-chemistry.com/cas_2185-00-4.htm]

- Brodie, M. J. (2010). Antiepileptic drug therapy the story so far. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20869391/]

- Zaccara, G., et al. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10544]

- Beilstein Journals. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [URL: https://www.beilstein-journals.org/bjoc/articles/16/148]

Sources

- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. drugs.com [drugs.com]

- 9. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyloxazolidine-2,5-dione (CAS: 2224-52-4): Synthesis, Polymerization, and Applications

This guide provides a comprehensive technical overview of (S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA). Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the critical aspects of its synthesis, physicochemical properties, polymerization, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

Introduction to (S)-4-Methyloxazolidine-2,5-dione

(S)-4-Methyloxazolidine-2,5-dione (L-Ala-NCA) is a heterocyclic organic compound derived from the amino acid L-alanine.[1][2] It belongs to the class of N-carboxyanhydrides (NCAs), which are pivotal monomers for the synthesis of polypeptides via ring-opening polymerization (ROP).[3] The chirality of L-Ala-NCA, inherited from L-alanine, makes it an invaluable building block for creating enantiomerically pure polypeptides with defined secondary structures, such as alpha-helices and beta-sheets.[1][4] These structures are fundamental to the functionality of the resulting biomaterials, influencing their physical properties and biological interactions. The primary significance of L-Ala-NCA lies in its ability to polymerize into poly-L-alanine, a hydrophobic polypeptide with applications in biomaterials and as a component in more complex block copolymers for drug delivery.[5][6]

Physicochemical Properties

Understanding the fundamental properties of L-Ala-NCA is crucial for its proper handling, storage, and application in synthesis. This white to off-white crystalline solid is sensitive to moisture and should be handled under an inert atmosphere to prevent premature polymerization or hydrolysis.[2][7]

| Property | Value | Source(s) |

| CAS Number | 2224-52-4 | [8] |

| Molecular Formula | C₄H₅NO₃ | [8] |

| Molecular Weight | 115.09 g/mol | [8] |

| Melting Point | 92 °C | [2][3] |

| Density | 1.296 g/cm³ | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMSO (with slight heating), Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane.[3][9] | |

| Storage Conditions | Inert atmosphere, store in freezer under -20°C.[3] |

Synthesis of (S)-4-Methyloxazolidine-2,5-dione

The most prevalent and effective method for synthesizing L-Ala-NCA is the Fuchs-Farthing method, which involves the phosgenation of L-alanine.[3][10] For safety and ease of handling, phosgene is often generated in situ from its solid and less hazardous precursor, triphosgene (bis(trichloromethyl) carbonate).[7] The purity of the resulting NCA is paramount, as impurities can interfere with the controlled nature of the subsequent polymerization.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-Ala-NCA.

Detailed Synthesis Protocol

This protocol is a synthesized representation based on established literature procedures.[3][7]

Materials:

-

L-Alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Ethyl Acetate

-

Ice-cold deionized water

-

Ice-cold 0.5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Schlenk line or glovebox for handling moisture-sensitive reagents

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under a positive pressure of inert gas, suspend L-alanine (e.g., 20.0 g, 0.224 mol) in anhydrous THF (400 mL).[3]

-

Addition of Phosgenating Agent: While stirring, heat the suspension to 60 °C. Dissolve triphosgene (e.g., 53.4 g, 0.180 mol, providing a molar excess of phosgene equivalents) in anhydrous THF and add it dropwise to the heated suspension over a period of time.[3] The use of a scavenger like α-pinene can be employed to neutralize the evolved HCl, which can otherwise form hydrochloride salts with the starting amino acid and hinder the reaction.[12][13]

-

Reaction Monitoring: Continue stirring at 60 °C for approximately 2-3 hours. The reaction mixture should become a clear solution, indicating the completion of the reaction.[3]

-

Initial Purification (Precipitation): After cooling the reaction mixture, reduce the volume of THF under vacuum. Add the concentrated solution to a larger volume of n-hexane to precipitate the crude L-Ala-NCA.[3]

-

Washing: The crude product is then redissolved in a suitable solvent like ethyl acetate. This organic solution is washed sequentially with ice-cold water and ice-cold 0.5% NaHCO₃ solution to remove any remaining HCl and unreacted amino acid hydrochloride.[3][14] This step is critical despite the water sensitivity of NCAs and must be performed quickly at low temperatures.

-

Drying and Isolation: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the L-Ala-NCA product.

-

Final Purification: For high-purity applications, the product should be recrystallized from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane). Flash column chromatography on silica gel has also been reported as an effective purification method.[15][16]

-

Storage: The final product must be stored under an inert atmosphere at -20°C or below to prevent degradation.[3]

Reactivity and Ring-Opening Polymerization (ROP)

The cornerstone of L-Ala-NCA's utility is its ability to undergo ring-opening polymerization to form poly-L-alanine. This reaction proceeds with the loss of carbon dioxide.[5] The polymerization can be initiated by various nucleophiles, with primary amines being the most common for achieving controlled polymerization.[5][17]

Mechanism of Primary Amine-Initiated ROP

The polymerization initiated by a primary amine (R-NH₂) proceeds via the "normal amine mechanism" (NAM).[18][19]

Initiation: The primary amine initiator nucleophilically attacks the C5 carbonyl carbon of the NCA ring. This is followed by ring-opening and decarboxylation to form an amino-amide dimer.[1]

Propagation: The newly formed terminal amine group of the growing polymer chain then acts as the nucleophile, attacking the C5 carbonyl of the next NCA monomer, thus propagating the chain.[1] This step-wise addition allows for the control of the polymer's molecular weight by adjusting the monomer-to-initiator ratio.

ROP Mechanism Diagram

Caption: Mechanism of primary amine-initiated ROP of L-Ala-NCA.

Experimental Protocol for ROP of L-Ala-NCA

Causality of Choices:

-

Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is used to dissolve the monomer and initiator without participating in the reaction.[9] The choice of solvent can influence the secondary structure of the resulting polypeptide.

-

Initiator: A primary amine, such as n-hexylamine or benzylamine, is chosen as it is more nucleophilic than basic, favoring the controlled "normal amine mechanism".[5][9] The molecular weight of the resulting polymer is theoretically determined by the initial monomer-to-initiator (M/I) ratio.

-

Anhydrous Conditions: The reaction is highly sensitive to water, which can act as a competing initiator, leading to poorly controlled polymerization and a broader molecular weight distribution. Therefore, all reagents and glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere.[5]

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of L-Ala-NCA in the chosen anhydrous solvent (e.g., DMF).

-

Initiation: Add the calculated amount of the primary amine initiator (based on the target M/I ratio) to the stirred solution of the monomer.

-

Polymerization: Allow the reaction to proceed at room temperature for a specified time (can range from hours to days depending on the desired conversion and M/I ratio). The polymerization can be monitored by techniques such as FT-IR by observing the disappearance of the anhydride peaks of the NCA.

-

Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by precipitating the polymer in a non-solvent, such as methanol or diethyl ether.

-

Purification: The precipitated poly-L-alanine is collected by filtration or centrifugation, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Controlling Polymer Properties

The properties of the resulting poly-L-alanine, such as molecular weight and polydispersity, are influenced by several factors:

| Parameter | Effect on Polymer Properties | Rationale |

| Monomer-to-Initiator (M/I) Ratio | Directly influences the degree of polymerization (DP) and thus the molecular weight. A higher M/I ratio leads to a higher molecular weight. | Each initiator molecule starts one polymer chain. |

| Monomer Purity | High purity is crucial for achieving a narrow polydispersity index (PDI) and predictable molecular weights. Impurities can act as unwanted initiators or terminating agents.[11] | Uncontrolled initiation or termination leads to a broad distribution of chain lengths. |

| Reaction Temperature | Lower temperatures can reduce the rate of side reactions, leading to better control over the polymerization and a higher percentage of "living" chains.[18] | Side reactions, such as termination, often have higher activation energies than the propagation step. |

| Solvent Choice | Can affect the solubility of the growing polymer chain and its secondary structure (α-helix vs. β-sheet), which in turn can influence the accessibility of the reactive chain end.[9] | In some solvents, aggregation of growing chains with β-sheet structures can hinder further monomer addition. |

Applications

The primary application of (S)-4-Methyloxazolidine-2,5-dione is as a monomer for the synthesis of poly-L-alanine and related polypeptides. These materials have several applications in the biomedical field:

-

Biomaterials: Poly-L-alanine's hydrophobicity and ability to form defined secondary structures make it a component in the design of scaffolds for tissue engineering and other biomaterials.[6]

-

Drug Delivery: It is often used as a hydrophobic block in amphiphilic block copolymers (e.g., with polyethylene glycol, PEG). These copolymers can self-assemble into micelles or other nanostructures that can encapsulate and deliver hydrophobic drugs.[20]

-

Pharmaceutical Intermediates: L-Ala-NCA is a key intermediate in the synthesis of more complex polypeptide-based drugs. For example, it is used in the preparation of Glatiramer Acetate, a random polymer of four amino acids used to treat multiple sclerosis.[1][7]

Safety and Handling

(S)-4-Methyloxazolidine-2,5-dione is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Handling: Use in a well-ventilated area or in a fume hood. Avoid dust formation. Avoid breathing dust, vapors, mist, or gas.[7]

-

Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat. For operations that may generate dust, a particle respirator is recommended.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]

-

-

Incompatibility: Highly sensitive to moisture. Reacts with water and other protic substances.

Conclusion

(S)-4-Methyloxazolidine-2,5-dione is a fundamental monomer in the field of polypeptide synthesis. A thorough understanding of its synthesis, purification, and the nuances of its ring-opening polymerization is essential for researchers aiming to create well-defined polypeptide-based materials for advanced applications in medicine and materials science. The control over monomer purity and polymerization conditions directly translates to control over the final polymer's structure and function, underscoring the importance of the detailed protocols and principles outlined in this guide.

References

-

A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. (URL: [Link])

-

Reaction mechanism of the primary amine-initiated polymerization of the amino acid NCA. (URL: [Link])

-

Exploring (S)-4-Methyloxazolidine-2,5-dione: Properties and Applications. (URL: [Link])

-

Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (URL: [Link])

-

(PDF) Mechanism of the NCA polymerization 7. The primary and secondary amine‐initiated polymerization of β‐amino acid NCAs. (URL: [Link])

- A process for the preparation of alanine-nca (alanine-n-carboxyanhydride)

-

(S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998. PubChem. (URL: [Link])

-

A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. (URL: [Link])

-

General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. (URL: [Link])

-

General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ACS Publications. (URL: [Link])

-

Synthesis of N-carboxyanhydride (NCA) of l-alanine (NCA-Ala). Bio-protocol. (URL: [Link])

-

(S)-4-Methyloxazolidine-2,5-dione | CAS#:2224-52-4. Chemsrc. (URL: [Link])

-

An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates. Taylor & Francis Online. (URL: [Link])

-

Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers. (URL: [Link])

-

Polymerization of DL-alanine NCA and L-alanine NCA. PubMed. (URL: [Link])

-

Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. (URL: [Link])

-

Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. (URL: [Link])

-

(PDF) Primary Amine‐Initiated Polymerizations of Alanine‐NCA and Sarcosine‐NCA. (URL: [Link])

- Method of purifying amino acid n-carboxy anhydride.

-

(S)-4-Methyl-2,5-Oxazolidinedione. ChemBK. (URL: [Link])

- Process for the preparation of N-carboxyanhydrides.

-

Poly(alanine): Structure and Stability of the D and L-Enantiomers. ResearchGate. (URL: [Link])

-

Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two... (URL: [Link])

-

Poly(alanine): Structure and Stability of the D and L-Enantiomers. PubMed. (URL: [Link])

-

Synthesis and Characterization of L-Alanine Based Poly(Ester-Amide)s. (URL: [Link])

-

(R)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 2759968. PubChem. (URL: [Link])

-

Incorporation of d-alanine into poly(ethylene glycol) and l-poly(alanine-co-phenylalanine) block copolymers affects their nanoassemblies and enzymatic degradation. Soft Matter (RSC Publishing). (URL: [Link])

-

Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. MDPI. (URL: [Link])

-

Ring-Opening Polymerization—An Introductory Review. MDPI. (URL: [Link])

-

Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. PMC - PubMed Central. (URL: [Link])

-

Schematic picture over the ring-opening polymerisation of methyloxazoline from tosylated cellulose. ResearchGate. (URL: [Link])

Sources

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 8. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. US20020082431A1 - Process for the preparation of N-carboxyanhydrides - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Polymerization of DL-alanine NCA and L-alanine NCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. materials.uoi.gr [materials.uoi.gr]

- 19. researchgate.net [researchgate.net]

- 20. Incorporation of d-alanine into poly(ethylene glycol) and l-poly(alanine-co-phenylalanine) block copolymers affects their nanoassemblies and enzymatic degradation - Soft Matter (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of L-Ala-NCA

An In-Depth Technical Guide to the Physical and Chemical Properties of L-Alanine N-Carboxyanhydride (L-Ala-NCA)

Introduction

L-Alanine N-Carboxyanhydride (L-Ala-NCA), also known as (S)-4-Methyloxazolidine-2,5-dione, is a pivotal cyclic monomer derived from the amino acid L-alanine.[1][] Its significance in modern polymer chemistry and pharmaceutical science cannot be overstated. As a highly reactive building block, L-Ala-NCA is fundamental to the synthesis of poly(L-alanine) and various copolypeptides through Ring-Opening Polymerization (ROP).[3][4] These synthetic polypeptides are biomimetic materials with profound applications in drug delivery, tissue engineering, and as pharmaceutical intermediates.[5][6][7] For instance, L-Ala-NCA is one of the four essential monomers used to produce Glatiramer Acetate, a drug for treating multiple sclerosis.[1][8][9]

The high reactivity that makes L-Ala-NCA so valuable also renders it sensitive to environmental conditions, particularly moisture and temperature.[8][9] A thorough understanding of its physicochemical properties, synthesis protocols, and handling requirements is therefore critical for researchers and drug development professionals to achieve reproducible, high-quality results. This guide provides a comprehensive overview, grounded in established scientific principles and field-proven insights, to empower scientists in leveraging the full potential of this versatile monomer.

Physicochemical and Structural Properties

The foundational properties of L-Ala-NCA dictate its behavior in storage, handling, and chemical reactions. Its chiral center, inherited from L-alanine, is crucial for producing enantiomerically pure polypeptides, a vital requirement for safe and effective pharmaceuticals.[1]

Core Properties

A summary of the key physical and chemical properties of L-Ala-NCA is presented below.

| Property | Value | Source(s) |

| Chemical Name | (S)-4-Methyloxazolidine-2,5-dione | [1][] |

| Synonyms | L-Ala-NCA, N-Carboxy-L-alanine anhydride | [10][11] |

| Molecular Formula | C₄H₅NO₃ | [] |

| Molecular Weight | 115.09 g/mol | [] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 89 - 91 °C | [12] |

| Solubility | Soluble in anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile.[12][13][14][15] Limited solubility in less polar solvents. |

Chemical Structure

The structure of L-Ala-NCA features a five-membered oxazolidine-2,5-dione ring with a methyl group at the 4-position, conferring its chirality.[1] This strained ring system is key to its reactivity in ring-opening polymerization.

Caption: Chemical structure of L-Ala-NCA.

Synthesis and Purification

The synthesis of high-purity L-Ala-NCA is paramount, as impurities can interfere with polymerization and affect the quality of the final polypeptide product.[9] The most common laboratory and industrial method involves the cyclization of L-alanine using a phosgene equivalent.

Synthesis via Triphosgene (Fuchs-Farthing Method)

Causality: Historically, highly toxic phosgene gas was used. For safety and ease of handling, solid triphosgene is now the reagent of choice.[9] The reaction proceeds by converting the amino acid into an N-carbonyl chloride intermediate, which rapidly cyclizes to form the NCA ring, releasing hydrogen chloride (HCl) as a byproduct. The choice of solvent is critical; it must be anhydrous to prevent premature, moisture-induced polymerization of the NCA product.[9] Tetrahydrofuran (THF) is commonly used.

Protocol Validation: A critical control point is the efficient removal of the HCl byproduct. If left in the reaction mixture, HCl can catalyze the decomposition of the NCA monomer.[7] This is often achieved by conducting the reaction under a flow of inert gas (like nitrogen or argon) to carry the HCl away or by using an HCl scavenger.[7][9]

Detailed Experimental Protocol:

-

Preparation: Dry L-alanine (particle size < 200 microns is recommended for better reactivity) under vacuum.[9] Set up a flame-dried, three-neck round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet/outlet.

-

Reaction Setup: Suspend the dried L-alanine in anhydrous THF (moisture content < 0.01%) under a positive pressure of nitrogen.[9][16]

-

Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents relative to L-alanine) in anhydrous THF. Add this solution dropwise to the stirred L-alanine suspension at a controlled temperature, typically around 40-50 °C.

-

Reaction: Maintain the reaction at reflux until the suspension becomes a clear solution (typically 2-4 hours), indicating the consumption of L-alanine. The liberated HCl gas should be neutralized through a scrubber containing an alkaline solution.[9]

-

Purification (Crystallization):

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Add a non-polar solvent like hexane to the concentrate to induce crystallization.[9]

-

Cool the mixture to 0-5 °C to maximize the yield of crystalline L-Ala-NCA.

-

Filter the white crystalline product under a nitrogen atmosphere, wash with cold hexane, and dry under high vacuum.[9]

-

Caption: General workflow for the synthesis of L-Ala-NCA.

Stability, Storage, and Handling

Trustworthiness: The purity and polymerizability of L-Ala-NCA are directly tied to its handling and storage. The monomer is highly susceptible to hydrolysis from atmospheric moisture and can undergo thermal or moisture-initiated polymerization.[8][17] Any contamination with nucleophilic species can also initiate unwanted polymerization.[17]

-

Storage: L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures, typically -15 °C to -20 °C, to minimize degradation and spontaneous polymerization.[9][10]

-

Handling:

-

Before opening, the container must be allowed to warm to room temperature (this can take several hours for larger quantities) to prevent condensation of atmospheric moisture onto the cold solid.[17]

-

All handling, weighing, and dispensing must be performed under a strict inert atmosphere, for example, inside a glovebox.[17]

-

It is highly recommended to use the entire contents of a package at once. If partial use is unavoidable, the container must be purged with inert gas, resealed tightly, and returned to cold storage immediately.[17]

-

Ring-Opening Polymerization (ROP)

The defining chemical property of L-Ala-NCA is its ability to undergo Ring-Opening Polymerization (ROP) to form polypeptides. This process is the most efficient method for preparing high molecular weight synthetic polypeptides.[18]

The Normal Amine Mechanism (NAM)

Expertise: While several mechanisms can occur, the most controlled and widely utilized is the Normal Amine Mechanism (NAM).[18][19] This pathway is initiated by a nucleophile, typically a primary amine. The process involves the nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of an unstable carbamic acid intermediate, which then rapidly decarboxylates (loses CO₂) to yield an amino-amide dimer with a new primary amine terminus. This new amine terminus then propagates the polymerization by attacking another NCA monomer.

Self-Validation: The living nature of a well-controlled ROP allows for the synthesis of polypeptides with predictable molecular weights (determined by the monomer-to-initiator ratio, M/I) and narrow molecular weight distributions.[19] This control is essential for creating well-defined block copolymers for advanced applications.

Caption: The Normal Amine Mechanism (NAM) for ROP of L-Ala-NCA.

Experimental Protocol: Amine-Initiated ROP

-

Preparation: In a glovebox, add the calculated amount of L-Ala-NCA to a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Dissolve the L-Ala-NCA in an anhydrous solvent (e.g., DMF).[12]

-

Initiation: Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in the same anhydrous solvent. Inject the required volume of the initiator solution into the stirring monomer solution to achieve the desired M/I ratio.

-

Polymerization: Allow the reaction to stir at room temperature under an inert atmosphere for the required time (from hours to days, depending on the M/I ratio and desired conversion).[12][14] The progress can be monitored by techniques like FTIR by observing the disappearance of the anhydride peaks.[20]

-

Termination & Isolation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold diethyl ether.[12]

-

Purification: Isolate the polymer precipitate by centrifugation or filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the final polypeptide product under high vacuum.

Key Applications in Research and Drug Development

The utility of L-Ala-NCA stems directly from the properties of the poly-L-alanine and related copolymers it produces. These polypeptides are biodegradable and can be designed with specific architectures.[4]

-

Pharmaceutical Intermediates: L-Ala-NCA is a critical starting material for the synthesis of complex peptide-based drugs. Its most notable use is in the random copolymerization with three other NCAs to produce Glatiramer Acetate.[1][8]

-

Drug Delivery: Polypeptides synthesized from L-Ala-NCA can self-assemble into nanoparticles or micelles, which serve as carriers for delivering therapeutic agents like anticancer drugs.[5][21] The biodegradable nature of the polypeptide backbone allows for the controlled release of the encapsulated cargo.[21]

-

Tissue Engineering: Poly(L-alanine) and its copolymers can be fabricated into scaffolds for tissue engineering. These materials provide a supportive microenvironment for cell growth and have shown promise in applications like vascular tissue engineering.[6]

Analytical Characterization

Confirming the identity and purity of L-Ala-NCA before use is a non-negotiable step for reproducible polymerization.

-

¹H NMR Spectroscopy: Proton NMR is used to confirm the chemical structure. For L-Ala-NCA in CDCl₃, characteristic peaks include a broad singlet for the NH proton (~6.2 ppm), a quartet for the α-CH proton (~4.4 ppm), and a doublet for the CH₃ protons (~1.6 ppm).[13] In DMSO-d₆, these peaks shift to approximately 9.0 ppm (NH), 4.5 ppm (αCH), and 1.3 ppm (CH₃).[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is invaluable for identifying the characteristic anhydride functional group and for monitoring the progress of polymerization. L-Ala-NCA exhibits two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically around 1850 cm⁻¹ and 1780 cm⁻¹.[7][22] During polymerization, these peaks disappear as the amide I band of the polypeptide backbone emerges around 1650 cm⁻¹.[22]

-

Melting Point: A sharp melting point within the expected range (e.g., 89-91 °C) is a good indicator of high purity.[12] Broadening of the melting range often suggests the presence of impurities or partial degradation.

References

-

H. R. Kricheldorf, Angew. Chem. Int. Ed., 2006, 45, 5752-5784. (Source:[17])

-

Bio-protocol. Synthesis of N-carboxyanhydride (NCA) of l-alanine (NCA-Ala). Available at: [Link] (Source:[16])

-

Lu, H., & Cheng, J. (2016). Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society. (Source:[18])

-

Li, Y., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health. Available at: [Link] (Source:[13])

-

Liu, J., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. Available at: [Link] (Source:[5])

-

Parrish, B., et al. (2020). Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids. Chemical Society Reviews. Available at: [Link] (Source:[4])

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of L-Alanine N-Carboxyanhydride in Pharmaceutical Intermediate Synthesis. Available at: [Link] (Source:[1])

-